3-(4-Hydroxyphenyl)benzonitrile chemical properties
3-(4-Hydroxyphenyl)benzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(4-Hydroxyphenyl)benzonitrile
Introduction
In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on a deep understanding of core chemical scaffolds. Among these, the hydroxyphenyl benzonitrile motif has emerged as a structure of significant interest. 3-(4-Hydroxyphenyl)benzonitrile, a specific isomer within this class, represents a pivotal building block for drug discovery, particularly in the development of selective nuclear receptor modulators. Its biaryl structure mimics key endogenous ligands, while the phenolic and nitrile functionalities provide versatile handles for synthetic elaboration to fine-tune potency, selectivity, and pharmacokinetic properties.
This technical guide offers a comprehensive exploration of the chemical properties of 3-(4-Hydroxyphenyl)benzonitrile. It is intended for researchers, medicinal chemists, and drug development professionals, providing not just data, but also the causal logic behind its synthesis, reactivity, and application. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and derivatization potential, culminating in a discussion of its established role as a scaffold for targeting estrogen receptors.
Section 1: Chemical Identity and Physicochemical Properties
3-(4-Hydroxyphenyl)benzonitrile is a bifunctional organic compound featuring a biphenyl core substituted with a hydroxyl group and a nitrile group. These functionalities dictate its physical and chemical behavior.
Core Identifiers
The compound is unambiguously identified by the following descriptors:
-
IUPAC Name: 3-(4-Hydroxyphenyl)benzonitrile
-
Synonyms: 4′-Hydroxy-[1,1′-biphenyl]-3-carbonitrile, 4′-Hydroxybiphenyl-3-carbonitrile[1]
-
CAS Number: 154848-44-9[1]
-
Molecular Formula: C₁₃H₉NO
-
Molecular Weight: 195.22 g/mol
Physicochemical Data
The key physical properties are summarized in the table below. Solubility is estimated based on the properties of its constituent functional groups and related molecules like benzonitrile and phenol.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 164-168 °C (lit.) | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, acetone. Sparingly soluble in water. | [2][3][4] |
| pKa (Phenolic OH) | ~9-10 (Estimated) | - |
Section 2: Synthesis and Purification
The construction of the C-C bond linking the two aromatic rings is the central challenge in synthesizing 3-(4-Hydroxyphenyl)benzonitrile. The most robust and widely adopted strategy for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis & Strategy
The retrosynthetic disconnection of the biaryl bond points to two commercially available starting materials: 3-bromobenzonitrile and (4-hydroxyphenyl)boronic acid. This approach is highly efficient due to the mild reaction conditions and high functional group tolerance of the Suzuki coupling, which obviates the need for protecting the phenolic hydroxyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for high yield and purity. The choice of a palladium catalyst with a phosphine ligand is critical for efficient catalytic turnover, and the base is required to activate the boronic acid for transmetalation.[5][6]
Materials:
-
3-Bromobenzonitrile (1.0 eq)
-
(4-Hydroxyphenyl)boronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water (Degassed)
-
Ethyl acetate
-
Brine
Procedure:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 eq), (4-hydroxyphenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) species, which is the active catalyst formed in situ.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. The use of degassed solvents minimizes catalyst deactivation.
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Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-hydroxyphenyl)benzonitrile as a solid.
Section 3: Spectral and Analytical Characterization
The structural identity and purity of 3-(4-Hydroxyphenyl)benzonitrile are confirmed using a combination of spectroscopic techniques. The following table details the expected spectral data based on analysis of its functional groups and data from analogous structures.[3][7][8][9]
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | Phenolic -OH | δ ~9.5-10.5 ppm (s, broad, D₂O exchangeable) |
| Aromatic -H | δ ~6.9-7.9 ppm (m) | |
| H-2', H-6' | δ ~6.9 ppm (d, J ≈ 8.5 Hz) | |
| H-3', H-5' | δ ~7.5 ppm (d, J ≈ 8.5 Hz) | |
| H-2, H-4, H-5, H-6 | Complex multiplet pattern in the δ 7.6-7.9 ppm region | |
| ¹³C NMR | Nitrile (-C≡N) | δ ~118-120 ppm |
| Quaternary C-CN | δ ~112-114 ppm | |
| Phenolic C-OH | δ ~158-160 ppm | |
| Aromatic C-H | δ ~115-135 ppm | |
| Quaternary C-C | δ ~130-142 ppm | |
| FT-IR | O-H stretch (phenol) | ~3200-3500 cm⁻¹ (broad) |
| C-H stretch (aromatic) | ~3030-3100 cm⁻¹ (sharp) | |
| C≡N stretch (nitrile) | ~2220-2240 cm⁻¹ (sharp, strong) | |
| C=C stretch (aromatic) | ~1450-1610 cm⁻¹ (multiple bands) | |
| Mass Spec (ESI) | [M-H]⁻ | m/z 194.06 |
| [M+H]⁺ | m/z 196.08 | |
| [M+Na]⁺ | m/z 218.06 |
Section 4: Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-(4-Hydroxyphenyl)benzonitrile lies in the orthogonal reactivity of its functional groups, which allows for selective modification. This dual functionality makes it an exceptionally versatile scaffold for building molecular libraries.
Reactions of the Nitrile Group
The nitrile group is a versatile precursor to other key functionalities.[10]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid (4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid). This introduces an acidic handle for further conjugation or salt formation.[11][12]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (3-(aminomethyl)-[1,1'-biphenyl]-4'-ol), providing a basic center and a key component for building amides or sulfonamides.[13]
-
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to generate ketones after an aqueous workup.[12][13]
Reactions of the Phenolic Hydroxyl Group
The acidic proton of the phenol allows for a range of classical transformations.
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O-Alkylation/Acylation: The phenol can be readily deprotonated by a mild base (e.g., K₂CO₃) and subsequently alkylated (e.g., with an alkyl halide) to form ethers or acylated to form esters. This is a common strategy in drug development to modulate solubility, membrane permeability, and metabolic stability.[14][15]
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho positions (C-3' and C-5'). However, steric hindrance from the adjacent phenyl ring may influence regioselectivity.
Section 5: Applications in Medicinal Chemistry and Drug Development
The structural architecture of 3-(4-Hydroxyphenyl)benzonitrile makes it a privileged scaffold for targeting estrogen receptors (ERα and ERβ). The distance between the phenolic hydroxyl group and the distal aromatic ring mimics the key pharmacophoric features of the natural ligand, 17β-estradiol.
The commercial availability of this compound is explicitly linked to human gene information for ESR1 (Estrogen Receptor 1) and ESR2 (Estrogen Receptor 2), underscoring its relevance in this therapeutic area. As a starting point for Selective Estrogen Receptor Modulators (SERMs), it offers several advantages:[16][17]
-
ER Binding Core: The 4'-hydroxybiphenyl core provides the essential framework for high-affinity binding within the ligand-binding pocket of estrogen receptors.[18]
-
Vector for Side Chains: The nitrile at the 3-position provides a synthetic vector pointing away from the core binding region. It can be elaborated into the basic amine side chains characteristic of SERMs like tamoxifen, which are crucial for conferring antagonistic activity in specific tissues (e.g., breast) while retaining agonistic activity elsewhere (e.g., bone).[19][20]
-
Modulation of Properties: The phenolic hydroxyl can be modified to create prodrugs or to fine-tune the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its binding affinity and subtype selectivity (ERα vs. ERβ).
Section 6: Safety and Handling
3-(4-Hydroxyphenyl)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation); Serious Eye Damage.
-
Personal Protective Equipment (PPE): Use of a dust mask, chemical-resistant gloves, and safety goggles is mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid direct contact with the substance. Ensure sufficient ventilation. Avoid the formation or spread of dust in the air.
-
Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere (Argon).
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